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Compound of Interest

Compound Name:
Potassium hydrogen-5-

aminobenzene-1,3-disulphonate

CAS No.: 27327-27-1

Cat. No.: B12671440

Get Quote

This guide provides a comprehensive overview of the spectroscopic properties of Potassium

3,5-disulfoanilinate, a compound of interest in various research and development applications,

including its potential use as a building block in the synthesis of novel pharmaceutical agents

and other specialty chemicals. A thorough understanding of its spectral characteristics is

paramount for its unambiguous identification, purity assessment, and the elucidation of its

electronic and molecular structure. This document will delve into the theoretical underpinnings

and practical considerations for the analysis of this compound using Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to Potassium 3,5-disulfoanilinate and
its Spectroscopic Fingerprint
Potassium 3,5-disulfoanilinate is an aromatic compound featuring an aniline core symmetrically

substituted with two sulfonate groups at the meta positions. The presence of the electron-

donating amino group and the strongly electron-withdrawing sulfonate groups on the same

aromatic ring creates a unique electronic environment, which is reflected in its spectroscopic
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signatures. The potassium salt form ensures its solubility in polar solvents, facilitating analysis

by solution-state NMR and UV-Vis spectroscopy.

The spectroscopic analysis of this molecule provides a wealth of information:

NMR Spectroscopy (¹H and ¹³C): Reveals the precise arrangement and electronic

environment of the hydrogen and carbon atoms in the molecule, confirming the substitution

pattern and providing insights into the electron density distribution within the aromatic ring.

IR Spectroscopy: Identifies the characteristic vibrational modes of the functional groups

present, such as the N-H stretches of the primary amine, the S=O and S-O stretches of the

sulfonate groups, and the various vibrations of the benzene ring.

UV-Vis Spectroscopy: Probes the electronic transitions within the molecule, offering

information about the conjugated π-system of the aniline chromophore and how it is

influenced by the sulfonate substituents.

This guide will now explore each of these techniques in detail, providing both theoretical

predictions and practical guidance for the analysis of Potassium 3,5-disulfoanilinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For

Potassium 3,5-disulfoanilinate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Window into the Proton
Environment
Theoretical Principles: The chemical shift of a proton in ¹H NMR is highly sensitive to its local

electronic environment. Electron-withdrawing groups, such as the sulfonate group (-SO₃⁻),

deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Conversely, electron-donating groups, like the amino group (-NH₂), shield adjacent protons,

shifting their resonance to a lower chemical shift (upfield).

Predicted Spectrum of Potassium 3,5-disulfoanilinate:
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Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be

relatively simple.

Aromatic Protons: There are two types of aromatic protons:

H-2 and H-6: These protons are ortho to the amino group and meta to the two sulfonate

groups. The electron-donating effect of the amino group will be the dominant factor,

leading to a relatively upfield chemical shift.

H-4: This proton is para to the amino group and ortho to the two sulfonate groups. The

strong deshielding effect of the two adjacent sulfonate groups will cause this proton to

resonate at a significantly downfield position.

Amino Protons: The protons of the -NH₂ group will appear as a broad singlet, and its

chemical shift can be highly variable depending on the solvent, concentration, and

temperature due to hydrogen bonding.

To approximate the chemical shifts, we can look at data for analogous 3,5-disubstituted

anilines. For instance, in 3,5-dichloroaniline, the proton at the 4-position is typically found at a

lower field than the protons at the 2 and 6-positions[1]. A similar pattern is expected for

Potassium 3,5-disulfoanilinate.

Table 1: Predicted ¹H NMR Chemical Shifts for Potassium 3,5-disulfoanilinate in D₂O
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-2, H-6 ~7.0 - 7.5 Doublet ~2 Hz

Shielded by NH₂,

meta-coupling to

H-4

H-4 ~7.8 - 8.2 Triplet ~2 Hz

Deshielded by

two -SO₃⁻

groups, meta-

coupling to H-2

and H-6

-NH₂ Variable Broad Singlet -
Exchangeable

protons

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Principles: The chemical shifts in ¹³C NMR are also dictated by the electronic

environment of the carbon atoms. Electron-withdrawing groups cause a downfield shift, while

electron-donating groups lead to an upfield shift.

Predicted Spectrum of Potassium 3,5-disulfoanilinate:

The symmetry of the molecule will result in four distinct signals in the ¹³C NMR spectrum.

C-1: This carbon is directly attached to the amino group and will be shielded, appearing at a

relatively upfield position for an aromatic carbon.

C-2 and C-6: These carbons are ortho to the amino group and will also be shielded.

C-3 and C-5: These carbons are directly bonded to the strongly electron-withdrawing

sulfonate groups, causing them to be significantly deshielded and to appear at a downfield

chemical shift.

C-4: This carbon is para to the amino group and will be shielded relative to an unsubstituted

benzene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12671440?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data from 3,5-dichloroaniline can again serve as a useful comparison, where the carbons

bearing the chlorine atoms are observed at a downfield position[2].

Table 2: Predicted ¹³C NMR Chemical Shifts for Potassium 3,5-disulfoanilinate in D₂O

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-1 ~145 - 150
Attached to electron-donating -

NH₂

C-2, C-6 ~110 - 115 Shielded by ortho -NH₂

C-3, C-5 ~140 - 145
Attached to electron-

withdrawing -SO₃⁻

C-4 ~105 - 110 Shielded by para -NH₂

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of Potassium 3,5-disulfoanilinate in

0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl

sulfoxide-d₆ (DMSO-d₆).

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5

seconds is recommended.

Data Processing: Process the acquired data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Theoretical Principles: Covalent bonds in a molecule are not rigid; they vibrate at specific

frequencies. When infrared radiation is passed through a sample, energy is absorbed at

frequencies that correspond to the vibrational frequencies of the bonds.

Predicted IR Spectrum of Potassium 3,5-disulfoanilinate:

The IR spectrum of Potassium 3,5-disulfoanilinate will be characterized by the absorption

bands of the amino group, the sulfonate groups, and the aromatic ring.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the

region of 3300-3500 cm⁻¹. An N-H bending vibration should also be observable around

1580-1650 cm⁻¹[3].

S=O and S-O Vibrations: The sulfonate group will give rise to strong and characteristic

absorption bands. The asymmetric and symmetric S=O stretching vibrations are expected in

the regions of 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. The S-O stretching

vibration is typically found in the 700-800 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations will appear above

3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will produce several bands

in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will be present in the

650-900 cm⁻¹ region and are indicative of the substitution pattern. For a 1,3,5-trisubstituted

benzene ring, characteristic bands are expected.

Reference spectra of related compounds, such as 3,5-dinitroaniline, show the characteristic

vibrations of the amino group and the substituents on the aromatic ring[4][5].

Table 3: Predicted IR Absorption Frequencies for Potassium 3,5-disulfoanilinate (KBr Pellet)
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Vibrational Mode
Predicted Frequency
Range (cm⁻¹)

Intensity

N-H Stretch (asymmetric &

symmetric)
3300 - 3500 Medium

Aromatic C-H Stretch 3000 - 3100 Medium-Weak

N-H Bend 1580 - 1650 Medium-Strong

Aromatic C=C Stretch 1450 - 1600 Medium-Strong

S=O Asymmetric Stretch 1150 - 1250 Strong

S=O Symmetric Stretch 1030 - 1080 Strong

S-O Stretch 700 - 800 Strong

Aromatic C-H Out-of-Plane

Bend
650 - 900 Strong

Experimental Protocol for IR Spectroscopy:

Sample Preparation (KBr Pellet):

Grind a small amount of dry Potassium 3,5-disulfoanilinate with anhydrous potassium

bromide (KBr) in a mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment should be recorded first.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Caption: Workflow for the spectroscopic analysis of Potassium 3,5-disulfoanilinate.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Theoretical Principles: The absorption of ultraviolet or visible light by a molecule promotes an

electron from a lower energy molecular orbital to a higher energy one. The wavelength of

maximum absorbance (λ_max) is characteristic of the electronic structure of the chromophore.

Predicted UV-Vis Spectrum of Potassium 3,5-disulfoanilinate:

The UV-Vis spectrum of Potassium 3,5-disulfoanilinate will be dominated by the electronic

transitions of the aniline chromophore.

π → π* Transitions: Aniline typically exhibits two main absorption bands corresponding to π

→ π* transitions. The primary band (E-band) is usually observed at a shorter wavelength

(around 230-240 nm), and a secondary band (B-band) appears at a longer wavelength

(around 280-290 nm)[6].

Effect of Substituents:

The amino group (-NH₂) is an auxochrome that causes a bathochromic shift (shift to

longer wavelengths) and a hyperchromic effect (increase in absorbance) compared to

benzene.

The sulfonate groups (-SO₃⁻) are electron-withdrawing and can cause a hypsochromic

shift (shift to shorter wavelengths) of the B-band. However, the overall spectrum will be a

result of the combined effects of the amino and sulfonate groups.

Given the opposing electronic effects of the substituents, the precise λ_max values are best

determined experimentally.

Table 4: Predicted UV-Vis Absorption Maxima for Potassium 3,5-disulfoanilinate in Water
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Transition Predicted λ_max (nm) Rationale

π → π* (E-band) ~230 - 250 Primary aromatic absorption

π → π* (B-band) ~270 - 290

Secondary aromatic

absorption, influenced by

substituents

Experimental Protocol for UV-Vis Spectroscopy:

Sample Preparation: Prepare a dilute solution of Potassium 3,5-disulfoanilinate in a suitable

solvent, such as deionized water or ethanol. The concentration should be adjusted to give an

absorbance reading between 0.1 and 1.0 at the λ_max.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a cuvette with the solvent to be used as a reference.

Fill a second cuvette with the sample solution.

Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the

molar absorptivity (ε) if the concentration is known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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